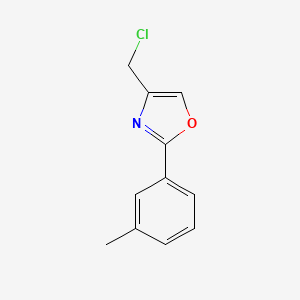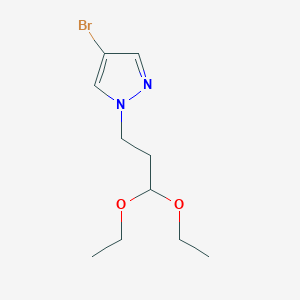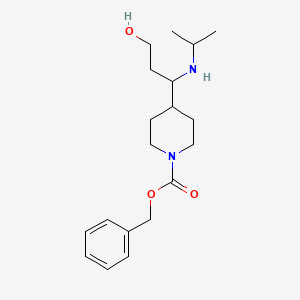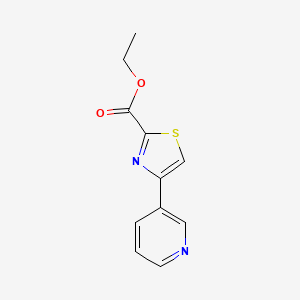
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester is a heterocyclic compound that combines a pyridine ring and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester typically involves the condensation of pyridine-3-carboxylic acid with thioamide derivatives under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: 4-Pyridin-3-YL-thiazole-2-carboxylic acid.
Reduction: 4-Pyridin-3-YL-thiazole-2-methanol.
Substitution: 4-Halopyridin-3-YL-thiazole-2-carboxylic acid ethyl ester.
Scientific Research Applications
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridin-2-YL-thiazole-2-carboxylic acid ethyl ester
- 4-Pyridin-4-YL-thiazole-2-carboxylic acid ethyl ester
- 4-Pyridin-3-YL-thiazole-4-carboxylic acid ethyl ester
Uniqueness
4-Pyridin-3-YL-thiazole-2-carboxylic acid ethyl ester is unique due to the specific positioning of the pyridine and thiazole rings, which influences its reactivity and interaction with biological targets. The presence of the carboxylic acid ethyl ester group further enhances its solubility and potential for chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
ethyl 4-pyridin-3-yl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8/h3-7H,2H2,1H3 |
InChI Key |
GJWZAEGHPYVLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


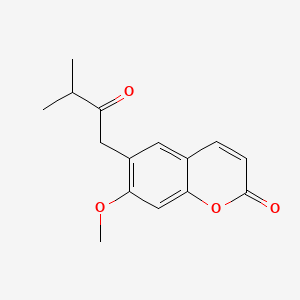
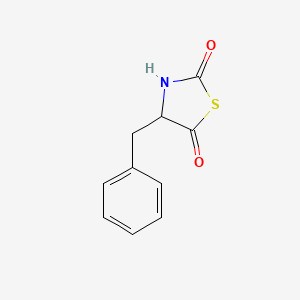
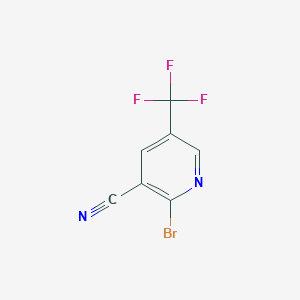

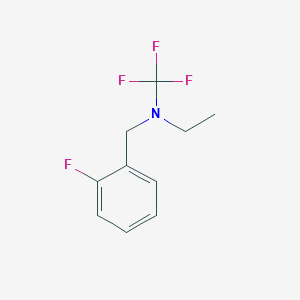

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-7'-amine](/img/structure/B13977105.png)
![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
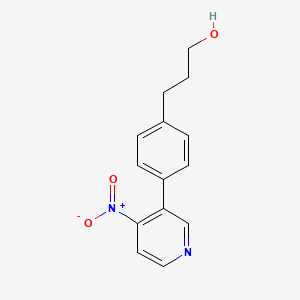
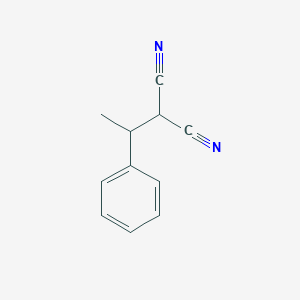
![N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13977131.png)
